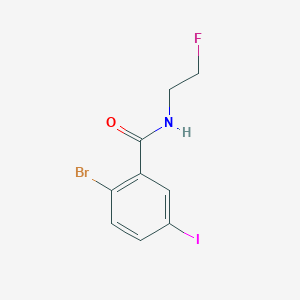

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide

Descripción general

Descripción

2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, or 2-Br-FEIBA, is a small molecule that has been studied for its potential applications in various fields of research. It is a brominated derivative of 5-iodobenzamide, and its structure contains two bromine atoms, two fluorine atoms, and one iodine atom. The molecule has been studied for its potential in organic synthesis, as well as its use in pharmaceuticals and biochemistry.

Aplicaciones Científicas De Investigación

Synthon for Heterocyclic Compounds

2-Amino-5-bromo-3-iodobenzamide, a compound similar to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, serves as a significant synthon in the creation of various nitrogen-containing heterocycles and their annulated derivatives. These halogenated aniline derivatives undergo palladium-catalyzed cross-coupling and heteroannulation to yield novel compounds like indole carboxamides and indolyl ethanones, demonstrating their versatility in molecular hybridization and synthesis of complex molecular frameworks (Mmonwa & Mphahlele, 2016).

Crystal Structure Analysis

The crystal structures of N-[2-(trifluoromethyl)phenyl]benzamides, closely related to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been studied for their molecular geometry and intermolecular interactions. These structures provide insights into the steric and electronic effects of halogen substituents on molecular conformation, crucial for understanding compound reactivity and interactions (Suchetan et al., 2016).

Radiotracer Development

Compounds like N-(2-diethylaminoethyl)-4-[123I]iodobenzamide, which bear structural resemblance to 2-Bromo-N-(2-fluoroethyl)-5-iodobenzamide, have been explored as radiotracers for detecting malignancies like melanoma. This involves synthesizing the bromo compound and labeling it with iodine-123 for clinical applications in tumor detection, highlighting its potential in diagnostic imaging (Brandau et al., 1993).

Halodeboronation Studies

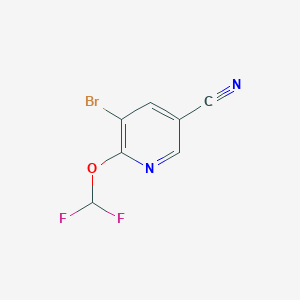

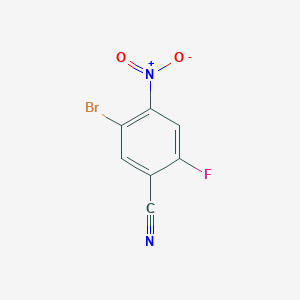

The synthesis of halogenated compounds, like 2-bromo-3-fluorobenzonitrile, demonstrates the broader chemical utility of bromo-fluoro-benzamides. These compounds are key intermediates in various organic syntheses, showcasing the importance of halogen-substituted benzamides in organic chemistry (Szumigala et al., 2004).

Mecanismo De Acción

Target of Action

It’s known that halogen-substituted protonated amines and quaternary ammonium ions are often involved in intramolecular halogen transfer .

Mode of Action

The compound’s mode of action involves a unique mechanism of intramolecular halogen transfer. This process involves a reactive intermediate, known as a halonium ion . A potential energy surface scan using DFT calculation for CH2–N bond cleavage process of protonated 2-bromo-N,N-dimethylethanamine supports the formation of this intermediate . The bromonium ion intermediate-involved halogen transfer mechanism is supported by an examination of the ion/molecule reaction between isolated ethylenebromonium ion and triethylamine .

Biochemical Pathways

The intramolecular halogen transfer mechanism suggests that it may influence pathways involving halogen-substituted protonated amines and quaternary ammonium ions .

Result of Action

The compound’s involvement in intramolecular halogen transfer suggests it may influence the behavior of halogen-substituted protonated amines and quaternary ammonium ions .

Propiedades

IUPAC Name |

2-bromo-N-(2-fluoroethyl)-5-iodobenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFINO/c10-8-2-1-6(12)5-7(8)9(14)13-4-3-11/h1-2,5H,3-4H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILBJMWBOYCMEEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1I)C(=O)NCCF)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFINO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

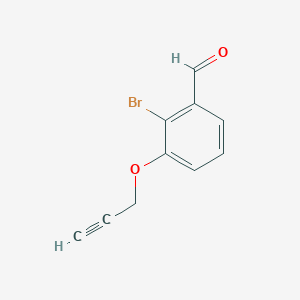

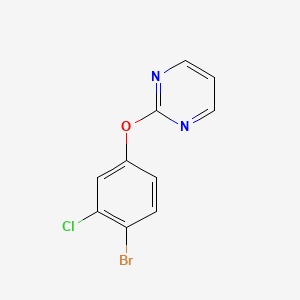

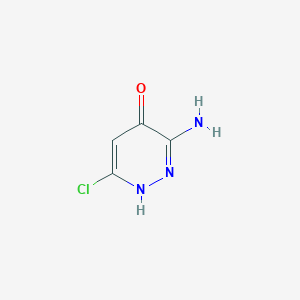

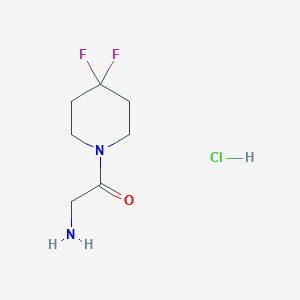

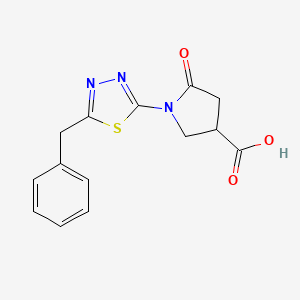

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 1-ethynyl-3-azabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B1383838.png)

![4-Amino-7-methyl-1-phenyl-1,6,7,8-tetrahydro-5h-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383850.png)

![4-amino-1-(3-fluorophenyl)-7-methyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383851.png)

![5-Tert-butyl 7-ethyl 5-azaspiro[2.4]heptane-5,7-dicarboxylate](/img/structure/B1383852.png)

![4-amino-1,3,7,7-tetramethyl-1,6,7,8-tetrahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B1383853.png)

![(4aR,7aS)-1-(cyclopropylcarbonyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide hydrochloride](/img/structure/B1383857.png)